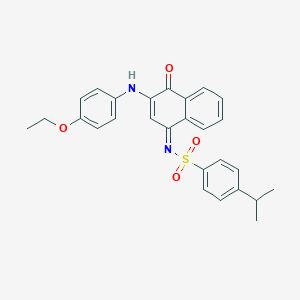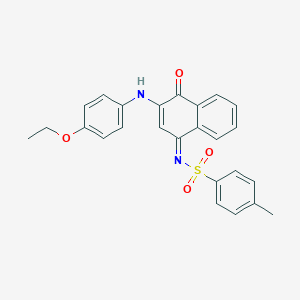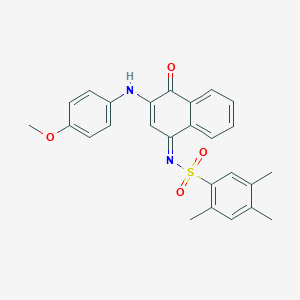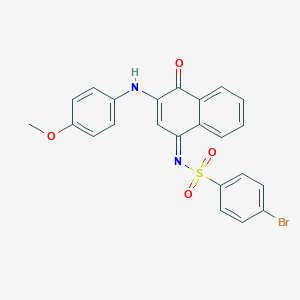![molecular formula C24H19Cl2NO4S B281588 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide, also known as DNFB, is a synthetic compound that has been widely used in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool in various laboratory experiments.
Mechanism of Action
2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is known to interact with proteins in the body, particularly those involved in the immune response. It has been found to bind to specific amino acid residues on these proteins, leading to changes in their structure and function. This interaction is believed to be responsible for the immunogenic properties of 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide.
Biochemical and Physiological Effects
2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been found to have various biochemical and physiological effects in the body. It has been shown to induce inflammation, leading to the activation of immune cells and the release of various cytokines. It has also been found to affect the metabolism of certain drugs and toxins, making it a valuable tool in toxicology research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in laboratory experiments is its potency as an immunogen. It is capable of inducing a strong immune response in animals, making it a valuable tool for studying the immune system. However, one of the limitations of using 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is its potential toxicity. It can cause skin irritation and other adverse effects in animals, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide. One area of interest is the development of vaccines using 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide as an adjuvant. Another area of interest is the study of the immunogenic properties of 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in human cells, which could lead to the development of new therapies for immune-related diseases.
Conclusion
2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is a synthetic compound that has been widely used in scientific research. It has unique biochemical and physiological effects, making it a valuable tool in various laboratory experiments. Despite its potential toxicity, 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has many advantages for research and has the potential to lead to new therapies for immune-related diseases.
Synthesis Methods
2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-amine. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide.
Scientific Research Applications
2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been used in various scientific research applications, such as immunology, pharmacology, and toxicology. It has been found to be a potent immunogen, capable of inducing a strong immune response in animals. This property has made it a valuable tool for studying the immune system and developing vaccines.
properties
Molecular Formula |
C24H19Cl2NO4S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2,5-dichloro-N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H19Cl2NO4S/c1-24(2)11-19(28)22-16-10-18(27-32(29,30)21-9-13(25)7-8-17(21)26)14-5-3-4-6-15(14)23(16)31-20(22)12-24/h3-10,27H,11-12H2,1-2H3 |
InChI Key |
LLOIPUWPDOHKLK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)






![4-isopropyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281522.png)
![N-(2-naphthylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281525.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281530.png)